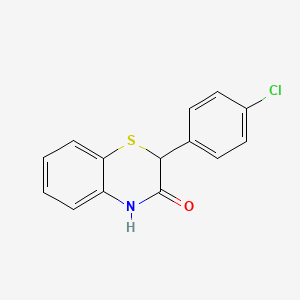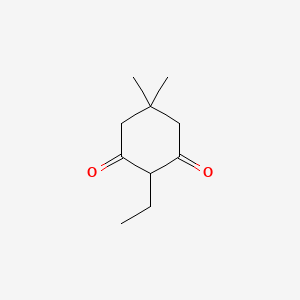
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position and the 5,5-positions are replaced by ethyl and dimethyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- typically involves the alkylation of 1,3-cyclohexanedione. One common method is the reaction of 1,3-cyclohexanedione with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
科学的研究の応用
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes and affect their activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
1,3-Cyclohexanedione, 5,5-dimethyl-: A closely related compound with similar chemical properties but without the ethyl group at the 2-position.
2-Methyl-1,3-cyclohexanedione: Another derivative with a methyl group at the 2-position instead of an ethyl group.
Uniqueness
1,3-Cyclohexanedione, 2-ethyl-5,5-dimethyl- is unique due to the presence of both ethyl and dimethyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
2406-29-3 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
2-ethyl-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-4-7-8(11)5-10(2,3)6-9(7)12/h7H,4-6H2,1-3H3 |
InChIキー |
GOSMSPNTUUZKBY-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)CC(CC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


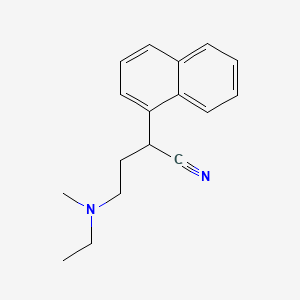
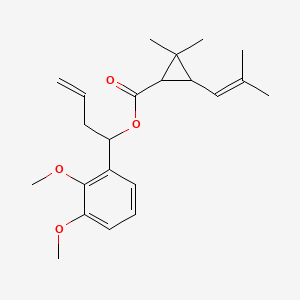
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
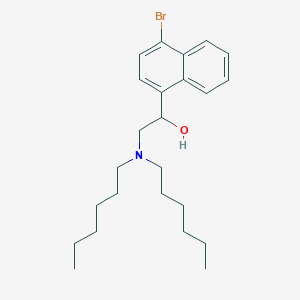
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

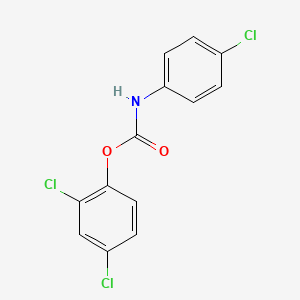
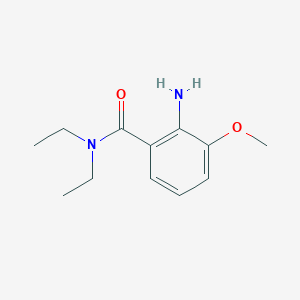
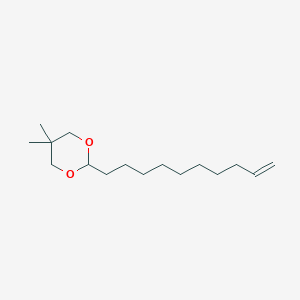

![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


